(R)-4-Benzyloxazolidine-2,5-dione
Description
Significance as a Chiral α-Amino Acid N-Carboxyanhydride (NCA) Monomer
The primary significance of (R)-4-Benzyloxazolidine-2,5-dione lies in its function as a chiral α-amino acid N-carboxyanhydride (NCA) monomer. NCAs are activated derivatives of amino acids that readily undergo ring-opening polymerization to form polypeptides. wikipedia.orgresearchgate.net This process is a cornerstone of synthetic polymer chemistry, enabling the production of artificial proteins with tailored properties. nih.gov
The chirality of this compound is of paramount importance. The "(R)" designation refers to the specific stereochemical configuration at the alpha-carbon of the original amino acid. This chirality is transferred to the resulting polypeptide chain during polymerization, leading to the formation of stereoregular polymers. The ability to control the stereochemistry of the polymer backbone is crucial for dictating the secondary structures (e.g., α-helices and β-sheets) and, consequently, the material properties of the final polypeptide. utwente.nl Enantiomerically pure NCAs, such as this compound, are therefore invaluable for creating polypeptides with well-defined three-dimensional architectures. d-nb.info
Context within the Synthesis of Defined Polypeptide Architectures
This compound is instrumental in the synthesis of a wide array of defined polypeptide architectures. The ring-opening polymerization of NCAs is a versatile method that allows for the creation of various polymer structures, including:
Homopolypeptides: Polymers consisting of a single repeating amino acid unit. The polymerization of this compound yields poly(D-phenylalanine). wikipedia.org
Block Copolymers: Polymers composed of two or more different homopolymer chains linked together. This compound can be polymerized sequentially with other NCA monomers to create well-defined block copolymers with distinct hydrophobic and hydrophilic domains. tandfonline.comdb-thueringen.de
Branched and Cyclic Polypeptides: More complex architectures such as star-shaped polymers, polymer brushes, and cyclic polypeptides can also be synthesized using NCAs. mdpi.com These structures have unique properties and are being explored for various applications in materials science and biomedicine.
The controlled polymerization of this compound, often initiated by primary amines or organocatalysts, allows for precise control over the molecular weight and dispersity of the resulting polypeptides. nih.govrsc.org This level of control is essential for producing materials with predictable and reproducible properties.
Historical Development and Evolution of N-Carboxyanhydride Chemistry
The chemistry of N-carboxyanhydrides dates back to the early 20th century with the pioneering work of Hermann Leuchs in 1906. nih.govtandfonline.com Leuchs first synthesized these cyclic compounds, which became known as Leuchs' anhydrides, by heating N-ethoxycarbonyl or N-methoxycarbonyl amino acid chlorides in a vacuum. wikipedia.org The initial polymerizations of NCAs were often accidental, resulting from the thermal instability of the monomers. rsc.org
A significant advancement in NCA synthesis was the "Fuchs-Farthing" method, which involves the direct phosgenation of unprotected amino acids. mdpi.com This method provided a route to high-purity NCA monomers with good yields and without racemization. mdpi.com To address the safety concerns associated with the highly toxic phosgene (B1210022) gas, safer alternatives like diphosgene and triphosgene (B27547) were later introduced. mdpi.comacs.orgnih.gov More recently, methods for the in situ generation of phosgene from chloroform (B151607) have been developed, offering a more convenient and controlled approach to NCA synthesis. acs.orgkobe-u.ac.jp
The mechanisms of NCA polymerization have also been a subject of extensive research. The "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM) are the two primary pathways. nih.gov The development of controlled polymerization techniques, including the use of specific initiators and catalysts, has been crucial for the synthesis of well-defined polypeptides. nih.govrsc.org These advancements have transformed NCA chemistry from a laboratory curiosity into a powerful tool for the creation of advanced functional materials.
Compound Data
| Property | Value |
| IUPAC Name | (4R)-4-(Phenylmethyl)-2,5-oxazolidinedione |
| Synonyms | (R)-4-Benzyl-1,3-oxazolidine-2,5-dione, D-Phenylalanine N-carboxyanhydride |
| CAS Number | 37498-95-6 |
| Molecular Formula | C10H9NO3 |
| Molecular Weight | 191.19 g/mol |
| Melting Point | 90°C |
| Purity | 98% |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-benzyl-1,3-oxazolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9-8(11-10(13)14-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,13)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBIVYSGPXCELZ-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)OC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]2C(=O)OC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for R 4 Benzyloxazolidine 2,5 Dione
Classical Synthesis Approaches from L-Phenylalanine Precursors
The traditional synthesis of (R)-4-Benzyloxazolidine-2,5-dione has primarily relied on the use of phosgene (B1210022) and its derivatives to cyclize the L-phenylalanine precursor.
Phosgene-Mediated Synthetic Routes
The most established method for synthesizing this compound involves the direct phosgenation of L-phenylalanine. wikipedia.org This reaction typically proceeds by treating the amino acid with phosgene (COCl₂) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). tandfonline.comnih.gov The process leads to the formation of an intermediate N-carboxy amino acid chloride, which then undergoes intramolecular cyclization to yield the desired oxazolidine-2,5-dione (B1294343) ring structure. wikipedia.org A significant advantage of this method is the preservation of the stereochemical integrity of the starting L-phenylalanine, ensuring the (R)-configuration of the final product. However, the high toxicity of gaseous phosgene presents considerable handling difficulties and safety concerns. nih.gov
Triphosgene-Based Preparations as Safer Alternatives
To mitigate the hazards associated with phosgene gas, solid and safer alternatives like triphosgene (B27547) (bis(trichloromethyl) carbonate) have been adopted. wikipedia.orgrsc.org Triphosgene, a stable crystalline solid, serves as a phosgene equivalent, generating phosgene in situ under controlled conditions. orientjchem.orggoogle.com The reaction of unprotected L-phenylalanine with triphosgene provides an effective route to this compound. wikipedia.org This approach is often preferred in laboratory settings due to its improved handling characteristics compared to gaseous phosgene. nih.govorgsyn.org While this method is considered safer, the in situ generation of phosgene still requires careful management of the reaction conditions. rsc.orggoogle.com
Modern and Scalable Synthesis Protocols
Recent advancements have focused on developing more efficient, scalable, and safer methods for the synthesis of this compound, moving away from the direct use of highly toxic reagents.
Optimization of Reaction Conditions for High Purity and Yield
Significant research has been dedicated to optimizing reaction conditions to maximize the purity and yield of this compound. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the stoichiometry of reagents. For instance, the use of specific solvents can influence the solubility of the starting materials and the stability of the final product. Temperature control is also crucial; while some traditional methods require heating, it has been demonstrated that the exothermic nature of the reaction with phosgene sources can be sufficient to drive the reaction to completion at ambient temperatures, which is particularly advantageous for large-scale synthesis. tandfonline.com Furthermore, purification techniques such as filtration through diatomaceous earth (celite) have been shown to effectively remove impurities, leading to highly purified NCAs suitable for polymerization. tandfonline.com
A comparison of different phosgene sources and their general reaction conditions is presented below:
| Phosgene Source | Form | Typical Reaction Conditions | Advantages | Disadvantages |
| Phosgene | Gas | Anhydrous THF, low to ambient temperature | High reactivity, preserves stereochemistry | Highly toxic, difficult to handle |
| Triphosgene | Solid | Anhydrous THF or other organic solvents, often with a base | Safer to handle than phosgene gas, good yields | Generates phosgene in situ, requires careful control |
Large-Scale Preparation Strategies for Industrial and Research Applications
The demand for polypeptides in various fields has driven the development of large-scale synthesis protocols for NCAs like this compound. A key challenge in scaling up production is ensuring monomer purity, as contaminants can negatively impact polymerization. tandfonline.com One effective strategy for large-scale preparation involves the use of diphosgene in anhydrous THF, followed by a simple filtration step through celite to remove insoluble impurities. tandfonline.comtandfonline.com This method has been successfully applied to synthesize numerous NCAs on a scale greater than 100 grams with high purity. tandfonline.com The ability to conduct these reactions at ambient temperature, relying on the reaction's exotherm, simplifies the process for large reaction vessels. tandfonline.com Additionally, robust, moisture-tolerant methods are being developed that utilize epoxide compounds as acid scavengers, allowing for scalable synthesis in open flasks, which could revolutionize industrial production. chemrxiv.orgpku.edu.cn
Innovative Photo-On-Demand Synthesis Techniques
A significant innovation in NCA synthesis is the development of photo-on-demand methods. nih.govkobe-u.ac.jp This technique involves the in situ generation of phosgene from chloroform (B151607) (CHCl₃) through a photochemical reaction, which then reacts with the amino acid to form the NCA. nih.govacs.org By irradiating a mixture of chloroform and acetonitrile (B52724) containing L-phenylalanine, this compound can be synthesized in high yield. nih.govkobe-u.ac.jp This light-controlled reaction offers a safer and more convenient alternative to traditional methods, as it avoids the direct handling of phosgene and allows for precise control over the reaction. nih.govkobe-u.ac.jp This approach has been successfully demonstrated on a gram scale and is considered a more sustainable and cost-effective method for NCA production. nih.govkobe-u.ac.jpkobe-u.ac.jp
A summary of a photo-on-demand synthesis is detailed below:
| Reactants | Conditions | Yield of this compound |
| L-Phenylalanine, Chloroform, Acetonitrile | Photo-irradiation, 60-70 °C, O₂ bubbling | 87% (on a 9.1 g scale) |
This innovative approach holds promise for simplifying the synthesis of NCAs and expanding their accessibility for various applications. kobe-u.ac.jp
Purification Strategies for Monomeric Integrity in Polymerization
Several techniques have been developed and refined to purify NCAs, each with distinct advantages and limitations. The goal is to remove synthetic byproducts and contaminants to ensure the monomer's stability and reactivity are preserved for controlled polymerization.
Recrystallization: This is the most traditional method for NCA purification. acs.org The crude NCA product is dissolved in a minimal amount of a suitable hot solvent (e.g., THF, ethyl acetate) and then precipitated by adding a non-solvent (e.g., hexane, heptane). tandfonline.comnih.gov The process often requires multiple iterations (two to six or more) to achieve the desired purity. acs.org While effective for many common NCAs, this method can be slow, tedious, and may lead to low yields, especially for highly functionalized or low-melting-point NCAs that are difficult to crystallize. acs.org For large-scale preparations, simple filtration of the crude product solution through diatomaceous earth (celite) before precipitation has been shown to effectively remove impurities. tandfonline.com
Sublimation: Vacuum sublimation is another technique used for purifying solid NCAs. researchgate.net This method involves heating the crude solid under high vacuum, causing it to sublime directly from a solid to a gas, and then condense as a pure solid on a cold surface. researchgate.net While it can yield very pure material, it is often limited to small scales and can result in reduced yields due to thermal decomposition of the temperature-sensitive NCA product. tandfonline.comresearchgate.net
Flash Chromatography: A more modern and highly effective method for NCA purification is flash column chromatography over silica (B1680970) gel. acs.orgbohrium.com This technique has been shown to be a rapid and general method for obtaining pure NCA monomers without the need for recrystallization. bohrium.comacs.org The process is performed under anhydrous conditions, often within a glovebox, to prevent moisture-induced degradation of the monomer on the silica gel. bohrium.com Flash chromatography is particularly advantageous for NCAs that are difficult to crystallize or have low melting points. acs.org Studies have shown that chromatographed NCAs possess significantly higher purity compared to recrystallized samples, leading to more controlled polymerizations and the formation of high molecular weight polypeptides. acs.org For example, analysis of Nε-carbobenzyloxy-l-lysine NCA showed that chromatographed samples had significantly lower chloride impurity levels compared to recrystallized samples, which directly correlated with improved polymerization control. acs.org
Chemical Scavenging: Novel methods have been developed to target specific impurities. For instance, the use of triethyloxonium (B8711484) tetrafluoroborate (B81430) (Meerwein's salt) has been reported to effectively remove chloride impurities by converting them into volatile products, yielding monomers with chloride content below 100 ppm.
Table 2: Comparison of Purification Methods for NCAs
| Purification Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Recrystallization | Differential solubility of NCA and impurities in a solvent/non-solvent system. acs.org | Widely applicable; can be effective for many NCAs. | Often slow and tedious; can lead to low yields; may require many repetitions; difficult for oily or low-melting NCAs. acs.org |
| Sublimation | Phase transition from solid to gas, leaving non-volatile impurities behind. researchgate.netresearchgate.net | Can produce very high purity material. | Limited to small scale; risk of thermal decomposition and reduced yields. tandfonline.com |
| Flash Chromatography | Differential adsorption of NCA and impurities on a stationary phase (silica gel). bohrium.com | Rapid; high yields; effective for a wide variety of NCAs, including non-crystalline ones; provides higher purity than recrystallization. acs.orgbohrium.com | Requires strictly anhydrous conditions and specialized equipment (glovebox). bohrium.com |
The choice of purification strategy depends on the specific properties of the NCA, the scale of the synthesis, and the stringent purity requirements for the intended polymerization application. For achieving high-fidelity polypeptides, methods like flash chromatography that ensure the highest degree of monomeric integrity are often preferred. acs.org
Chemical Reactivity and Mechanistic Investigations of R 4 Benzyloxazolidine 2,5 Dione
Ring-Opening Polymerization (ROP) Pathways
The ROP of (R)-4-benzyloxazolidine-2,5-dione, like other NCAs, can proceed through several mechanistic pathways, largely dictated by the choice of initiator. The two predominant mechanisms in amine-initiated systems are the normal amine mechanism (NAM) and the activated monomer mechanism (AMM). researchgate.net The co-existence and prevalence of one mechanism over the other is a critical factor in determining the characteristics of the final polypeptide. mpg.de
Primary amines are effective nucleophilic initiators for the ROP of NCAs, including this compound, primarily proceeding via the Normal Amine Mechanism (NAM) . In this pathway, the primary amine directly attacks the C5 carbonyl group of the NCA ring, leading to the formation of a carbamic acid intermediate that subsequently decarboxylates to yield an amino-terminated chain ready for propagation. dcu.ie A key advantage of the NAM is that the initiation rate is often faster than the propagation rate, which allows for the synthesis of polypeptides with low polydispersity. dcu.ie
Conversely, the Activated Monomer Mechanism (AMM) can also be operative, particularly when strong, non-nucleophilic bases or hindered amines are used as initiators. rsc.org In the AMM, the initiator acts as a base, deprotonating the N-H bond of the NCA monomer to form an "activated" NCA anion. rsc.org This anion then acts as the nucleophile, attacking another monomer molecule to initiate polymerization. dcu.ie While the AMM can lead to faster polymerization rates, it often results in broader molecular weight distributions due to a slower initiation rate compared to the propagation rate. dcu.ie
In many practical scenarios, particularly with primary amine initiators, both the NAM and AMM can co-exist. mpg.de The balance between these two pathways can be influenced by factors such as the basicity and nucleophilicity of the amine, as well as the reaction conditions. For instance, in glovebox polymerizations, decomposition of solvents like dimethylformamide (DMF) can generate dimethylamine, which can promote the AMM. uoi.gr
Table 1: Comparison of Normal Amine Mechanism (NAM) and Activated Monomer Mechanism (AMM) in ROP of this compound
| Feature | Normal Amine Mechanism (NAM) | Activated Monomer Mechanism (AMM) |
|---|---|---|
| Initiator Role | Nucleophile | Base |
| Initial Step | Nucleophilic attack of amine on NCA carbonyl | Deprotonation of NCA by base |
| Initiating Species | Amine | NCA anion |
| Polymerization Control | Generally good, narrow polydispersity | Often poor, broad polydispersity |
| Relative Rates | Initiation > Propagation | Propagation > Initiation |
| Favored by | Primary amines, strong nucleophiles | Strong, non-nucleophilic bases, hindered amines |
To overcome some of the limitations of traditional amine initiators and to gain finer control over the polymerization, alternative initiator systems have been explored. Among these, N-Heterocyclic Carbenes (NHCs) have emerged as potent organocatalysts for the ROP of various cyclic esters and anhydrides. rsc.orgrsc.org While direct studies on this compound are not extensively detailed, the known reactivity of NHCs suggests their potential applicability.
NHCs can initiate ROP through different mechanisms depending on the presence of a co-initiator like an alcohol. In the absence of an alcohol, the NHC can act as a potent nucleophile, attacking the carbonyl group of the monomer to form a zwitterionic intermediate, which then initiates polymerization. ibm.com When an alcohol is present, the NHC can activate the alcohol through hydrogen bonding, enhancing its nucleophilicity to initiate the ROP. ibm.com This latter pathway often provides better control over the polymerization. The use of NHC-metal complexes, such as those with iron, has also been shown to be highly effective for the ROP of lactide, offering high catalytic activity and producing polymers with controlled molecular weights and narrow dispersities. nih.gov Given the structural similarities, it is plausible that such systems could be adapted for the controlled polymerization of this compound.
Following initiation, the polymer chain propagates through the sequential addition of monomer units. In a controlled or "living" polymerization, the propagating chain ends remain active until all the monomer is consumed, and the introduction of a new batch of monomer results in further chain growth. iaamonline.org This allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.
For the ROP of this compound to be controlled, the rate of initiation must be competitive with or faster than the rate of propagation. This ensures that all polymer chains grow simultaneously. The nature of the propagating species is dependent on the operative mechanism. In the NAM, the propagating species is a primary amine at the chain end, which continues to react with incoming monomers. In the AMM, the propagating species is an N-acyl-NCA anion. The living nature of the polymerization can be confirmed by the linear evolution of molecular weight with monomer conversion and the ability to form block copolymers by sequential monomer addition. uoi.gr
The kinetics of the ROP of this compound and the stereochemistry of the resulting polypeptide are influenced by several factors, including the choice of initiator, temperature, and solvent.
The solvent system plays a critical role in the ROP of NCAs, affecting both the polymerization rate and the degree of control. The polarity and coordinating ability of the solvent can influence the solubility of the monomer and the growing polymer chains, as well as the reactivity of the initiating and propagating species.
For instance, solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are commonly used for NCA polymerization. uoi.grrroij.com However, DMF can be problematic as it can decompose to form dimethylamine, which can initiate the AMM and lead to a loss of control. uoi.gr The choice of solvent can also impact the secondary structure of the growing polypeptide chain, which in turn can affect the accessibility of the propagating chain end and thus the polymerization kinetics. In some cases, the use of less polar solvents can favor the formation of helical structures, which can influence the stereochemical outcome of the polymerization. The elemental composition and, consequently, the rate of polymerization have been observed to be higher when THF is used as a solvent in the synthesis of polyaniline, suggesting its potential for enhancing polymerization efficiency in related systems. rroij.com
Table 2: Potential Effects of Common Solvents on the ROP of this compound
| Solvent | Potential Effects |
|---|---|
| Dimethylformamide (DMF) | Good solvent for monomer and polymer. Can decompose to dimethylamine, promoting the AMM and reducing control. uoi.gr |
| Tetrahydrofuran (THF) | Commonly used, generally considered less problematic than DMF. May lead to higher polymerization rates. rroij.com |
| Dichloromethane (DCM) | A non-coordinating solvent that can be used for controlled polymerizations, particularly with certain initiator systems. rsc.org |
| Dioxane | A common solvent for NCA synthesis and polymerization. smolecule.com |
Factors Governing ROP Kinetics and Stereochemical Control
Role of Acidic and Basic Species in ROP Regulation and Side Reaction Suppression
The ring-opening polymerization (ROP) of NCAs is a primary method for synthesizing polypeptides. nih.gov The control over this process is critically influenced by the presence of acidic and basic species, which can regulate the polymerization rate and suppress unwanted side reactions.
Basic Species: Bases play a dual role in NCA polymerization. Strong, non-nucleophilic bases can initiate polymerization through the "activated monomer mechanism" (AMM), where the base deprotonates the N-H bond of the NCA monomer. pmcisochem.fr While sometimes used to generate very high molecular weight polymers, this mechanism can be difficult to control. illinois.edu More commonly, basic impurities or the basicity of amine initiators can promote side reactions. For instance, in the polymerization of D-penicillamine NCA (Pen-NCA), bases were found to promote undesirable intramolecular isomerization reactions. pku.edu.cn Therefore, controlling basicity is crucial for achieving well-defined polymers.
Acidic Species: Traditionally, acids were considered inhibitors of NCA polymerization because they can protonate and deactivate the nucleophilic amine initiators or the propagating chain end. chinesechemsoc.org Traces of acidic impurities like hydrogen chloride (HCl) from NCA synthesis are known to quench propagating chains, leading to poor polymerization control. illinois.eduupc.edu
However, recent studies have demonstrated that weak organic acids can act as beneficial additives. The addition of benzoic acid to the ROP of Pen-NCA was shown to suppress base-induced side reactions and, counter-intuitively, increase the polymerization rate and yield. pku.edu.cn Similarly, acetic acid was found to significantly accelerate the polymerization of γ-benzyl-L-glutamate NCA (BLG-NCA). chinesechemsoc.org It is proposed that the weak acid activates the NCA monomer towards nucleophilic attack by hydrogen bonding to the ring, while being weak enough not to fully protonate and deactivate the amine initiator. chinesechemsoc.org This acid-assisted acceleration provides a method for regulating the polymerization rate while maintaining control. In some systems, an acid catalyst is used to facilitate the slow initiation step by a hydroxyl group, while simultaneously protonating the newly formed amine to prevent premature propagation. A base is then added to start the polymerization in a controlled manner. nih.gov
| Additive | NCA Monomer | Observation | Reference |
| Benzoic Acid | D-penicillamine NCA | Suppressed side reactions, increased yield and rate. | pku.edu.cn |
| Acetic Acid | γ-benzyl-L-glutamate NCA | Accelerated polymerization rate significantly. | chinesechemsoc.org |
| Strong Acids (e.g., HCl) | General NCAs | Deactivates initiator/propagating chain, inhibits polymerization. | illinois.educhinesechemsoc.org |
Non-Polymerization Ring-Opening Reactions
Beyond its role as a monomer in polymerization, this compound is a versatile intermediate that undergoes ring-opening with various nucleophiles to form discrete, non-polymeric products.
Hydrolytic Cleavage of the N-Carboxyanhydride Ring
N-carboxyanhydrides are sensitive to moisture. In the presence of water, the oxazolidine-2,5-dione (B1294343) ring undergoes hydrolytic cleavage. Water acts as a nucleophile, attacking one of the carbonyl carbons (typically the more electrophilic C5 carbon) and leading to the formation of an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates, yielding the parent amino acid, in this case, (R)-phenylalanine, and carbon dioxide. wikipedia.org This reaction is a significant consideration in the synthesis, purification, and storage of NCAs, as even trace amounts of water can lead to monomer degradation and initiate uncontrolled polymerization, necessitating anhydrous conditions for controlled ROP. wikipedia.orgresearchgate.net The higher solubility of some NCAs in water has been shown to accelerate this decomposition. acs.org
General Reaction for Hydrolysis: RCHNHC(O)OC(O) + H₂O → [RCH(NH₂)COOH] + CO₂ wikipedia.org
Reactions with Other Nucleophiles Beyond Polymerization
The electrophilic nature of the NCA ring allows for reactions with a wide range of nucleophiles other than the amines typically used for polymerization. This reactivity makes this compound a useful acylating agent for creating amide and ester bonds in a controlled manner.
For example, NCAs can react with alcohols to form esters. A notable application is the synthesis of prodrugs, where an N-benzyloxycarbonyl-L-valine-NCA was reacted with the hydroxyl group of the antiviral drug Ganciclovir to form its valinate ester prodrug, Valganciclovir. pmcisochem.fr Similarly, reactions with other nucleophiles like Grignard reagents have been reported. ethz.ch The side chains of other amino acids can also act as nucleophiles; for instance, the thiol group in cysteine-NCA is nucleophilic enough to open other NCA rings under certain conditions, leading to branched structures. pku.edu.cn This highlights the versatility of the NCA ring as a reactive intermediate for forming various chemical linkages beyond the standard peptide bond of polymerization. smolecule.com
Theoretical and Computational Studies of Reactivity
To gain deeper insight into the reaction mechanisms at a molecular level, theoretical and computational methods are employed. These studies help to elucidate reaction pathways, identify transition states, and understand the energetics that govern the reactivity of NCAs like this compound.
Density Functional Theory (DFT) Investigations of Reaction Pathways
Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of NCA polymerization. frontiersin.org DFT calculations are used to model the step-by-step process of the "normal amine mechanism" (NAM), which is the desired pathway for controlled polymerization initiated by primary amines. upc.edufrontiersin.org These studies analyze the nucleophilic attack of the amine initiator on the C5 carbonyl of the NCA ring, the subsequent ring-opening, and the final decarboxylation step that regenerates an amine end-group ready for the next propagation step. frontiersin.org
Computational studies have also been used to understand how catalysts function. For example, DFT calculations have shown that certain cationic catalysts activate the C5 carbonyl group of the NCA, enhancing its electrophilicity and accelerating the polymerization rate. acs.org Furthermore, computational investigations have been applied to more complex systems, such as the polymerization of hydroxyproline-NCA, to uncover details of the initiation, propagation, and branching pathways. chemrxiv.org
Molecular Modeling of Transition States and Energetic Profiles
A key aspect of computational studies is the modeling of transition states and the calculation of their associated energy barriers, which determine the kinetics of a reaction. For NCA polymerization, molecular modeling helps to map the energetic profile of the entire reaction pathway. frontiersin.org For instance, DFT calculations can determine the activation energies for the key steps: the initial nucleophilic addition and the subsequent decarboxylation. This allows for the identification of the rate-determining step of the polymerization. frontiersin.org
These models can also explain the effect of additives. The mechanism of acid acceleration in NCA polymerization has been investigated by modeling the interaction between the acid and the NCA monomer. It is proposed that hydrogen bonding between the acid and the NCA ring stabilizes the transition state of the nucleophilic attack, thus lowering the activation energy and increasing the reaction rate. chinesechemsoc.org Similarly, computational studies of organocatalysts have modeled the noncovalent interactions, such as cation-dipole and hydrogen bonding, between the catalyst, the NCA monomer, and the initiator, providing a detailed picture of the catalytically active transition state. nih.govacs.org
Applications in the Synthesis of Polypeptides and Advanced Materials
Controlled and Living Ring-Opening Polymerization of (R)-4-Benzyloxazolidine-2,5-dione
The synthesis of polypeptides with precise control over their molecular architecture is primarily achieved through the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). For this compound, this process can be conducted in a "living" manner, which is characterized by the absence of irreversible chain termination and chain transfer reactions. dcu.ie This control is essential for producing polymers with predetermined molecular weights and narrow molecular weight distributions, which are critical for high-performance material applications. The living nature of the polymerization allows for the synthesis of complex structures like block copolymers through sequential monomer addition. researchgate.net
A key advantage of the controlled ROP of this compound is the ability to produce poly((R)-phenylalanine) with molecular weights that can be tuned by adjusting the monomer-to-initiator ([M]/[I]) ratio. nih.gov In an ideal living polymerization, the number-average molecular weight (Mn) of the resulting polymer increases linearly with monomer conversion, and is directly proportional to the [M]/[I] ratio.
Modern polymerization techniques yield poly(phenylalanine) with a low polydispersity index (PDI, or Đ), typically below 1.2, indicating that the polymer chains are of similar length. researchgate.net For instance, studies using reversible addition-fragmentation chain transfer (RAFT) polymerization of related acrylamide (B121943) derivatives containing phenylalanine have demonstrated the ability to obtain polymers with number-average molecular weights ranging from 6,500 to 54,400 g/mol and polydispersities between 1.23 and 1.27. researchgate.net The controlled synthesis allows for the creation of biodegradable and biocompatible poly(phenylalanine) molecules that can self-assemble into nanoparticles for applications such as drug delivery. nih.gov
Table 1: Controlled Polymerization of Phenylalanine-based Monomers This table presents representative data on the controlled polymerization of phenylalanine derivatives, illustrating the relationship between monomer/initiator ratio, molecular weight, and polydispersity.
| Initiator System | Monomer/CTA Ratio | Resulting Mn ( g/mol ) | PDI (Đ) | Reference |
| Dithiocarbamate RAFT Agent | 50 | 6,500 | 1.27 | researchgate.net |
| Dithiocarbamate RAFT Agent | 100 | 12,500 | 1.25 | researchgate.net |
| Dithiocarbamate RAFT Agent | 250 | 28,000 | 1.23 | researchgate.net |
| Dithiocarbamate RAFT Agent | 500 | 54,400 | 1.26 | researchgate.net |
Strategies for Achieving Predictable Polymer Chain Lengths and End-Group Fidelity
Achieving predictable polymer chain lengths and high end-group fidelity in the ROP of this compound depends heavily on the choice of initiator and reaction conditions. Primary amines are common initiators that operate through the "normal amine mechanism" (NAM), where the amine directly attacks the NCA ring. dcu.ie This mechanism provides good control over the polymerization, leading to predictable molecular weights and defined end-groups.
Transition metal complexes and N-heterocyclic carbenes (NHCs) have also emerged as highly efficient initiators/catalysts. dcu.ieresearchgate.net NHCs, for instance, can catalyze the polymerization with high conversion rates, often within minutes. mdpi.comnih.gov The choice of initiator is critical for end-group fidelity, ensuring that the initiator fragment remains attached to one end of the polymer chain, while the other end remains "living" and available for subsequent reactions or functionalization. db-thueringen.de Maintaining anhydrous conditions and high monomer purity is crucial to prevent side reactions that could lead to uncontrolled polymerization or chain termination. mdpi.com
Copolymerization with Other α-Amino Acid N-Carboxyanhydrides
The versatility of this compound is further demonstrated in its ability to be copolymerized with other α-amino acid NCAs. This allows for the synthesis of copolypeptides with tailored properties and complex sequences.
Random copolymerization involves polymerizing a mixture of two or more different NCA monomers simultaneously. This method is a powerful tool for creating copolypeptides with diverse structures and functionalities on a large scale. mdpi.com For example, the random copolymerization of L-phenylalanine NCA with L-alanine NCA has been successfully performed using NHC catalysts. mdpi.comnih.gov
The composition of the resulting copolymer is determined by the feed ratio of the monomers and their respective reactivity ratios. Studies on the copolymerization of alanine (B10760859) NCA with phenylalanine NCA have shown that the resulting poly(Phe-co-Ala) contains a random placement of monomer units. researchgate.netnih.gov This approach is valuable for generating complex polypeptide sequences that can mimic the properties of natural proteins. researchgate.net
Table 2: Random Copolymerization of Phenylalanine NCA and Alanine NCA Data from NHC-catalyzed random copolymerization, showing feed composition and resulting copolymer composition.
| Feed Ratio (fPhe/fAla) | Copolymer Composition (FPhe/FAla) | Reactivity Ratio (rPhe) | Reactivity Ratio (rAla) | Reference |
| 1:1 | 0.38 / 0.62 | 0.65 | 1.35 | researchgate.netnih.gov |
Block Copolymer Synthesis and Sequential Monomer Addition
Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. researchgate.net The synthesis of polypeptide-based block copolymers is readily achieved through the sequential ROP of different NCAs from a living polymer chain end. mdpi.com
A typical procedure involves polymerizing the first monomer, this compound, to create a living poly((R)-phenylalanine) block. Once this monomer is consumed, a second NCA monomer is introduced into the reaction, which then polymerizes from the active end of the first block. This sequential addition process has been used to synthesize materials like poly(L-lactide)-b-poly(L-phenylalanine), where a primary amine-terminated polylactide acts as a macroinitiator for the polymerization of phenylalanine NCA. mdpi.com This strategy allows for the creation of amphiphilic block copolymers that can self-assemble into various nanostructures, such as micelles or vesicles, which are of great interest for drug delivery and nanotechnology. smolecule.comrsc.org
Functionalization of Polypeptides Derived from this compound
The polypeptides synthesized from this compound can be further modified to introduce specific functionalities. While the benzyl (B1604629) side group of phenylalanine is relatively non-reactive, functionalization can be achieved at the polymer chain ends. The living nature of the ROP ensures that the chain ends remain reactive, allowing for post-polymerization modification.
Alternatively, functional groups can be incorporated into the polypeptide backbone by copolymerizing this compound with a functional NCA monomer. For example, copolymerization with an NCA bearing a protected hydroxyl or thiol group allows for subsequent deprotection and chemical modification. pku.edu.cnnih.gov These pendant functional groups can then be used to conjugate bioactive molecules, such as drugs or targeting ligands, to the polypeptide scaffold. nih.gov This approach enables the design of advanced biofunctional materials with tailored properties for specific applications in biomedicine and materials science.
Post-Polymerization Modification Strategies for Tailored Properties
Post-polymerization modification is a powerful strategy for creating functional materials by chemically altering a pre-existing polymer. utexas.edu This approach is particularly valuable when the desired functional monomer is unstable or incompatible with direct polymerization conditions. utexas.edu While polypeptides can be synthesized from monomers already bearing functional groups, post-polymerization modification offers a versatile alternative to tailor the properties of the final material. utexas.edubeilstein-journals.org
In the case of poly(D-phenylalanine) synthesized from this compound, the pendant benzyl groups are the primary sites for modification. The aromatic ring is amenable to various chemical transformations, allowing for the introduction of new functional groups.
Table of Potential Post-Polymerization Modifications:
| Reaction Type | Reagents | Resulting Functionality | Potential Property Change |
| Electrophilic Aromatic Substitution | Nitrating agents (e.g., HNO₃/H₂SO₄) | Nitro group (-NO₂) | Altered electronic properties, precursor for amine functionality |
| Halogenation | Bromine (Br₂) with Lewis acid | Bromo group (-Br) | Increased hydrophobicity, reactive handle for cross-coupling |
| Friedel-Crafts Acylation | Acyl chloride (e.g., CH₃COCl) with AlCl₃ | Acyl group (-COCH₃) | Modified polarity and solubility |
| Sulfonation | Fuming sulfuric acid (H₂SO₄/SO₃) | Sulfonic acid group (-SO₃H) | Increased water solubility, polyelectrolyte behavior |
These modifications can transform the initial hydrophobic polypeptide into a material with tailored solubility, reactivity, or self-assembly characteristics. For instance, introducing hydrophilic groups like sulfonic acid can render the polymer water-soluble, while adding reactive handles like halogens can enable subsequent crosslinking or grafting reactions. beilstein-journals.org
Synthesis of Polypeptides with Precisely Incorporated Pendant Functionalities
This compound allows for the synthesis of polypeptides where the pendant benzyl group is a precisely incorporated functionality. The polymerization process directly translates the monomer structure into the polymer, resulting in a homopolymer of D-phenylalanine.
A more advanced strategy involves the copolymerization of this compound with other NCA monomers that contain different pendant groups. utwente.nl This method allows for the creation of copolymers with a defined sequence and composition of functionalities along the polypeptide chain. This approach is analogous to the synthesis of polyesteramides from morpholine-2,5-dione (B184730) derivatives, where monomers with protected functional groups are copolymerized and subsequently deprotected. utwente.nl
Table of Functional NCA Monomers for Copolymerization:
| NCA Monomer | Pendant Functionality | Resulting Amino Acid Residue |
| L-Lysine(Z)-NCA | Benzyloxycarbonyl-protected amine | L-Lysine |
| L-Aspartic acid(OBzl)-NCA | Benzyl-protected carboxylic acid | L-Aspartic acid |
| L-Tyrosine-NCA | Phenolic hydroxyl group | L-Tyrosine |
| L-Leucine-NCA | Isobutyl group | L-Leucine |
By controlling the monomer feed ratio and polymerization sequence, researchers can synthesize copolypeptides with a precise arrangement of hydrophobic (benzyl), charged (amine, carboxylic acid), and polar (hydroxyl) groups. This control is fundamental for designing materials for applications such as drug delivery and tissue engineering, where specific interactions with biological systems are required. utwente.nl
Design and Synthesis of Advanced Polypeptide-Based Architectures
The defined stereochemistry of this compound is crucial for building complex, three-dimensional polypeptide architectures. The chirality of the D-phenylalanine monomer units dictates how the polymer chain folds and assembles into higher-order structures. nih.gov
Formation of Hierarchical Self-Assembled Structures
Polypeptides synthesized from this compound can undergo hierarchical self-assembly, a process where molecules spontaneously organize into well-defined structures through non-covalent interactions. nih.govrsc.org This process is driven by a combination of forces:
Hydrogen Bonding: The amide groups in the polypeptide backbone form regular hydrogen bond networks, leading to stable secondary structures. nih.gov
π-π Stacking: The aromatic benzyl side chains interact with each other through π–π stacking, further stabilizing the assembly. rsc.org
This dual-interaction system allows polypeptides to form structures ranging from simple secondary motifs to complex quaternary assemblies. nih.gov The combination of a rigid peptide backbone and interactive aromatic side chains yields supramolecular polymers with adaptive and responsive properties. rsc.org
Engineered Polypeptides with Specific Helical Conformations
The stereochemistry of the amino acid monomer is a primary determinant of the resulting polypeptide's secondary structure. Peptides play a crucial role in triggering supramolecular hierarchical self-assembly, from β-sheets and α-helices up to quaternary assemblies. nih.gov The homopolymer of D-phenylalanine, derived from this compound, is known to adopt a specific helical conformation.
Due to the (R)-configuration of the monomer's alpha-carbon, the resulting poly(D-phenylalanine) chain will preferentially form a left-handed alpha-helix . This is in contrast to polypeptides made from naturally occurring L-amino acids, which typically form right-handed alpha-helices. This ability to engineer the helicity of the polymer is critical for creating materials with specific recognition or catalytic functions, as the spatial arrangement of the pendant benzyl groups is precisely controlled by the helical scaffold. nih.gov
Future Directions and Emerging Research Avenues in N Carboxyanhydride Chemistry
Development of More Sustainable and Environmentally Benign NCA Synthesis Routes
The conventional synthesis of NCAs often involves hazardous reagents like phosgene (B1210022) and its derivatives, which are highly toxic and corrosive. acs.orgrsc.org This has spurred research into greener and more sustainable synthetic pathways.
A promising approach involves the use of dimethyl carbonate (DMC) as a non-toxic and environmentally friendly carbonylating agent for the synthesis of NCAs from amino acids. acs.orgnih.gov This method proceeds in two steps: the synthesis of an N-methoxycarbonyl-γ-benzyl-L-glutamate intermediate, followed by cyclization to form the NCA. acs.orgnih.gov Researchers have achieved high yields for both steps, demonstrating the potential of DMC as a viable alternative to traditional, more hazardous reagents. acs.orgnih.gov
Another innovative and environmentally benign method utilizes carbon dioxide (CO2), an abundant and non-toxic C1 source, for the direct synthesis of NCAs from amino acids. rsc.org This process, facilitated by n-propylphosphonic anhydride (B1165640), produces NCAs with high purity after a simple workup, avoiding the need for tedious purification. rsc.org The mild reaction conditions also allow for tandem reactions, expanding the synthetic utility of this green approach. rsc.org
Mechanochemistry, specifically liquid-assisted ball-milling, has also emerged as a sustainable technique for peptide bond synthesis using NCAs. rsc.orgresearchgate.net This method avoids the use of toxic solvents and reactants by milling stoichiometric amounts of protected NCAs with amino acid esters in the presence of a base and a minimal amount of a green solvent like ethyl acetate. rsc.orgresearchgate.net This approach has been successfully applied to the synthesis of di- to pentapeptides, showcasing its potential for efficient and environmentally friendly peptide synthesis. rsc.orgresearchgate.net
Furthermore, the development of moisture-tolerant synthesis routes is a significant step towards more practical and scalable NCA production. One such method employs epoxides like propylene (B89431) oxide as scavengers for hydrogen chloride, a byproduct that can cause acid-catalyzed decomposition of the NCA. chemrxiv.org This allows for the synthesis of unprotected NCAs in the presence of moisture, expanding the scope of accessible monomers to include those with reactive functional groups. chemrxiv.org
Design of Ultra-Fast and Highly Controlled Polymerization Initiators and Catalysts
The slow reaction rates and sensitivity to moisture of traditional primary amine-initiated NCA polymerizations have driven the development of novel initiators and catalysts that enable faster and more controlled reactions. springernature.comacs.org
Ultra-Fast Initiators:
Lithium bis(trimethylsilyl)amide (LiHMDS) has been identified as an initiator for extremely rapid NCA polymerization, with reactions completing in minutes to hours, a stark contrast to the days required for conventional primary amine initiators. springernature.com A significant advantage of this system is its tolerance to moisture, allowing the polymerization to be conducted in an open vessel, which simplifies the process and facilitates large-scale synthesis. springernature.com
Tetraalkylammonium carboxylates represent another class of initiators that enable superfast and water-insensitive NCA polymerization without the need for additional catalysts. nih.govresearchgate.net This method is also tolerant of crude NCAs and aqueous environments, further streamlining the synthesis of polypeptides. nih.govresearchgate.net
Highly Controlled Catalysts:
Cationic catalysts, particularly those with a single center and multiple functions, have shown great promise in achieving both fast and controlled NCA polymerization. acs.orgnih.govacs.org These catalysts can activate the NCA monomer, facilitate the decarboxylation of the carbamate (B1207046) intermediate, and passivate the primary amine initiator to minimize side reactions. acs.orgnih.gov For instance, 4-dimethylamino-1-neopentylpyridinium chloride (DMAPPCl) has demonstrated a significant improvement in polymerization efficacy, leading to polypeptides with predictable molecular weights and narrow dispersity. nih.govacs.org
Hydrogen-bonding organocatalysts, such as N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (TU-S), offer another avenue for achieving living ring-opening polymerization of NCAs. rsc.org This type of catalyst works by simultaneously activating the NCA monomer and reversibly deactivating the polymer chain-end through hydrogen bonding, leading to well-defined polypeptides with low polydispersity. rsc.org
Weak organic acids, like acetic acid, have also been shown to catalyze NCA polymerization. chemrxiv.orgchinesechemsoc.orgchinesechemsoc.org The catalytic effect is dependent on the pKa of the acid, with weaker acids activating the monomer while maintaining sufficient reactivity of the amine chain-end. chemrxiv.orgchinesechemsoc.org
The development of heterogeneous catalytic systems, such as those based on nanoscale metal-organic frameworks (MOFs), also presents a promising future direction. nih.gov These systems offer advantages like fast kinetics, low environmental sensitivity, and catalyst recyclability. nih.gov
| Initiator/Catalyst System | Key Advantages | Relevant Findings |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | Extremely rapid polymerization, moisture tolerance, open-vessel synthesis. springernature.com | Polymerization completes in minutes to hours. springernature.com |
| Tetraalkylammonium Carboxylates | Superfast polymerization, water-insensitive, no extra catalyst needed. nih.govresearchgate.net | Enables direct polymerization of crude NCAs in aqueous environments. nih.govresearchgate.net |
| Cationic Catalysts (e.g., DMAPPCl) | Fast and controlled polymerization, predictable molecular weights, narrow dispersity. acs.orgnih.govacs.org | Trifunctional catalysts activate monomer, facilitate decarboxylation, and passivate initiator. acs.orgnih.gov |
| Hydrogen-Bonding Organocatalysts (e.g., TU-S) | Living polymerization, well-defined polypeptides, low polydispersity. rsc.org | Simultaneous activation of monomer and reversible deactivation of chain-end. rsc.org |
| Weak Organic Acids (e.g., Acetic Acid) | Catalyzes polymerization, effect is pKa-dependent. chemrxiv.orgchinesechemsoc.orgchinesechemsoc.org | Balances monomer activation with amine chain-end reactivity. chemrxiv.orgchinesechemsoc.org |
| Nanoscale Metal-Organic Frameworks (MOFs) | Heterogeneous catalysis, fast kinetics, recyclability. nih.gov | Offers seamless integration with hybrid material preparation. nih.gov |
Application of Advanced In-Situ Characterization Techniques for Polymerization Monitoring
Real-time monitoring of NCA polymerization is crucial for understanding reaction kinetics, mechanism, and for ensuring the synthesis of well-defined polypeptides. Advanced in-situ characterization techniques are becoming increasingly important in this regard.
Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for monitoring the real-time conversion of NCA monomers. chinesechemsoc.orgpnas.org By tracking the disappearance of the characteristic anhydride peaks, researchers can follow the polymerization kinetics under various conditions. chinesechemsoc.orgpnas.org
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in-situ ¹H NMR, provides detailed information about the polymerization process. nih.gov It can be used to monitor the consumption of the NCA monomer and the formation of the polypeptide, allowing for the determination of reaction rates and the investigation of polymerization mechanisms. nih.gov
Optical Waveguide Spectroscopy (OWS) is a surface-sensitive technique that can be used to monitor the in-situ growth of polypeptide thin films. acs.org This is particularly useful for studying surface-initiated polymerizations, providing real-time data on layer thickness and growth rate. acs.org
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is another valuable technique for characterizing the resulting polypeptides. mdpi.comnih.gov While not strictly an in-situ technique for monitoring the reaction as it happens, real-time analysis of aliquots can provide evidence for the proposed initiation mechanism and the attachment of the initiator to the polypeptide chain. mdpi.com
These advanced techniques provide a deeper understanding of the polymerization process, enabling the optimization of reaction conditions to achieve better control over the final polypeptide product.
Integration of NCA Synthesis and Polymerization with Automated and Continuous Flow Platforms
The integration of NCA synthesis and polymerization with automated and continuous flow platforms represents a significant leap towards more efficient, scalable, and reproducible polypeptide production. monash.educhemrxiv.orgibm.com
Continuous flow reactors offer several advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. monash.eduthieme-connect.com In the context of NCA chemistry, flow platforms can accelerate the rate of ring-opening polymerization. monash.edu For example, carrying out the polymerization in a silicon microflow reactor has been shown to significantly speed up the reaction due to the efficient permeation of CO2, a byproduct of the polymerization, through the reactor tubing. monash.edu
Microflow reactors have also been successfully employed for the rapid and mild synthesis of NCA monomers themselves. thieme-connect.com By using a basic-to-acidic flash switching approach in a microflow system, NCAs can be produced without polymerization or hydrolysis, even for amino acids with acid-sensitive protecting groups. thieme-connect.com
Automated platforms, often combined with flow chemistry, enable high-throughput synthesis and screening of polypeptide libraries. chemrxiv.orgibm.com These systems can rapidly generate a large number of different polypeptides, which is invaluable for exploring the vast chemical space of these biomaterials and identifying candidates with specific functions. chemrxiv.org The integration with machine learning algorithms can further accelerate the discovery process by efficiently guiding the exploration of complex chemical spaces. chemrxiv.org
The development of these integrated platforms has the potential to revolutionize the synthesis of polypeptides, making these important biomaterials more accessible for a wide range of applications. chemrxiv.orgmonash.educhemrxiv.org
| Platform | Key Advantages | Application in NCA Chemistry |
| Continuous Flow Reactors | Accelerated reaction rates, precise control, improved safety, scalability. monash.eduthieme-connect.com | Speeds up NCA ring-opening polymerization and enables rapid, mild NCA synthesis. monash.eduthieme-connect.com |
| Automated Synthesis Platforms | High-throughput synthesis, rapid diversification of polypeptides. chemrxiv.orgibm.com | Generation of large polypeptide libraries for functional screening. chemrxiv.org |
| Integrated Flow and Automation | Efficient exploration of chemical space, accelerated discovery of functional materials. chemrxiv.orgibm.com | Combination with machine learning for de novo design of functional biomaterials. chemrxiv.org |
Q & A
Q. What are the recommended safety protocols for handling (R)-4-Benzyloxazolidine-2,5-dione in laboratory settings?
- Methodological Answer: Follow standard laboratory safety practices: wear gloves, lab coats, and eye protection. Avoid inhalation of dust or vapors by working in a fume hood. In case of skin contact, wash immediately with soap and water for 15 minutes. For accidental ingestion, rinse the mouth thoroughly and seek medical attention. Store the compound in a tightly sealed container in a dry, cool, and well-ventilated area to prevent degradation .
Q. How can researchers confirm the purity and structural identity of this compound?
- Methodological Answer: Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): Compare H and C NMR spectra with literature data to verify stereochemistry and functional groups.
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% by area under the curve) using a C18 column and a mobile phase like acetonitrile/water.
- Melting Point Analysis: Confirm consistency with reported values (e.g., 87–90°C for related oxazolidinones) .
Q. What solvents and reaction conditions are typically used in the synthesis of oxazolidine-2,5-dione derivatives?
- Methodological Answer: Reflux in absolute ethanol with catalytic glacial acetic acid is common for cyclization reactions. For example, substituted benzaldehydes react with triazole derivatives under these conditions to form oxazolidine analogs. Pressure reduction post-reaction aids solvent evaporation and product isolation .
Advanced Research Questions
Q. How can researchers address contradictory yields or stereochemical outcomes in the synthesis of this compound?
- Methodological Answer:
- Reaction Optimization: Vary catalysts (e.g., Lewis acids), temperature, or solvent polarity. For stereochemical control, use chiral auxiliaries or enantioselective catalysts.
- Data Reconciliation: Compare results with analogous syntheses (e.g., (S)-isomers in ) and analyze by chiral HPLC to detect enantiomeric impurities. Document batch-specific variables (e.g., moisture levels, reagent purity) to identify inconsistency sources .
Q. What strategies are effective for evaluating the biological activity of this compound derivatives?
- Methodological Answer:
- Cytotoxicity Assays: Use the MTT assay () to assess cell viability. Expose cell lines (e.g., HeLa, HEK293) to serial dilutions of the compound and measure IC values.
- Antiviral Screening: Follow protocols from marine drug studies (), where H1N1 influenza virus inhibition was tested via plaque reduction assays. Include positive controls (e.g., albonoursin) for comparative analysis.
- Mechanistic Studies: Employ molecular docking to predict binding interactions with target proteins (e.g., viral neuraminidase) .
Q. How can researchers resolve discrepancies in spectroscopic data for oxazolidine-2,5-dione derivatives?
- Methodological Answer:
- Cross-Validation: Compare NMR, IR, and mass spectrometry data with published spectra of structurally similar compounds (e.g., diketopiperazines in ).
- Advanced Techniques: Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For stereochemical confirmation, apply circular dichroism (CD) or Mosher’s method, as demonstrated in marine-derived alkaloid studies .
Q. What are the key considerations for designing scalable synthetic routes to this compound?
- Methodological Answer:
- Green Chemistry Principles: Replace hazardous solvents (e.g., dichloromethane) with ethanol or water where possible.
- Catalytic Efficiency: Optimize catalyst loading (e.g., palladium for cross-coupling steps) to minimize waste.
- Process Monitoring: Use in-line FTIR or Raman spectroscopy to track reaction progress and intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
